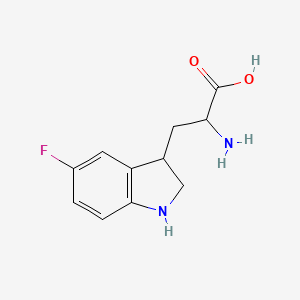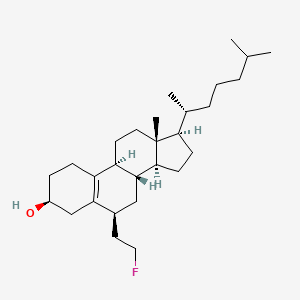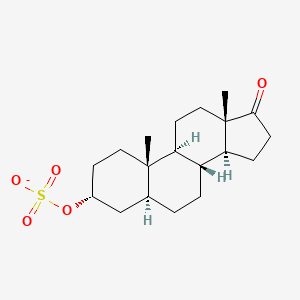
Cefamandole(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefamandole(1-) is a cephalosporin carboxylate anion having (R)-mandelamido and N-methylthiotetrazole side-groups. It is a conjugate base of a cefamandole.
Aplicaciones Científicas De Investigación
Chemistry and Microbiology of Cefamandole
Cefamandole, a cephalosporin antibiotic, showcases its scientific significance through its chemistry and microbiological potency. Originating from cephalosporin C conversion to 7-aminocephalosporanic acid (7-ACA), cefamandole's synthesis and antibiotic properties were explored. Notably, it demonstrates comparable potency against gram-positive organisms to other cephalosporins like cephalothin and cefazolin, with superior effectiveness against gram-negative bacteria. Its ability to inhibit traditionally resistant strains like Enterobacter and indole-positive Proteus marks a significant advancement in antibiotic therapy. Cefamandole nafate's selection for clinical use underscores its pharmaceutical viability (Kaiser, Gorman, & Webber, 1978).
Comparative Analysis with Other Cephalosporins
Research has not only confirmed cefamandole's potent antibacterial activity but also compared it with other cephalosporins like cefonicid, highlighting similarities and differences in efficacy against various bacterial strains. For instance, cefonicid shares cefamandole's enhanced effectiveness against several Enterobacteriaceae and its activity against Haemophilus influenzae. Such comparative analyses extend our understanding of cephalosporins' therapeutic range and inform clinical decisions regarding antibiotic selection for specific bacterial infections (Saltiel & Brogden, 1986; Dudley, Quintiliani, & Nightingale, 1984).
Cefamandole's Role in Antibiotic Prophylaxis
Cefamandole's broad spectrum of activity makes it a preferred choice in the antibiotic prophylaxis of open fractures, showcasing its significance in preventing infections in orthopaedic trauma. The selection of cefamandole for managing Type 1 or Type 2 fractures, based on its antistaphylococcal activity, illustrates the targeted application of antibiotics in surgical settings to mitigate the risk of infection (Antrum & Solomkin, 1987).
Propiedades
Fórmula molecular |
C18H17N6O5S2- |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/p-1/t11-,13-,16-/m1/s1 |
Clave InChI |
OLVCFLKTBJRLHI-AXAPSJFSSA-M |
SMILES isomérico |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-] |
SMILES canónico |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


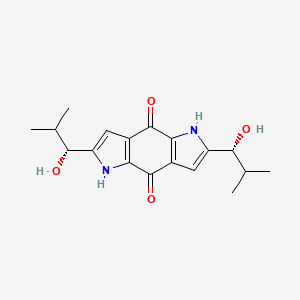
![(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene](/img/structure/B1259717.png)
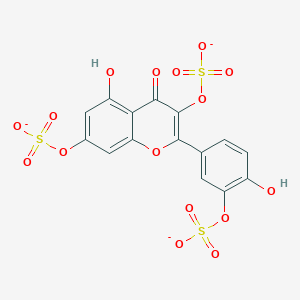
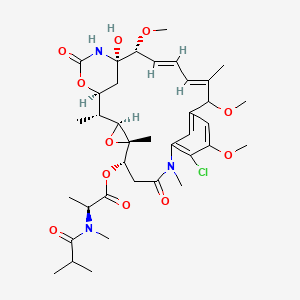

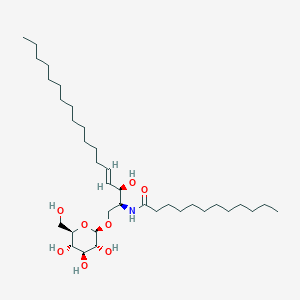
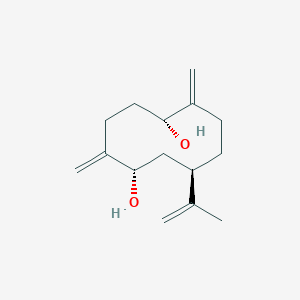

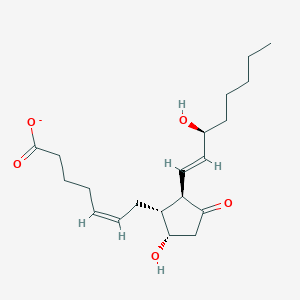
![9-Ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259731.png)
